molecular formula C12H14N2O4 B1320383 1-(2-Nitrophenyl)piperidine-3-carboxylic acid CAS No. 926224-01-3

1-(2-Nitrophenyl)piperidine-3-carboxylic acid

Cat. No.: B1320383
CAS No.: 926224-01-3
M. Wt: 250.25 g/mol
InChI Key: ZJSIMOSUXMPINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1-(2-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Biological Activity

1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS Number: 926224-01-3) is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in drug discovery. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Molecular Weight : 250.25 g/mol
  • Structural Features : It contains a piperidine ring with a nitrophenyl group at the 2-position and a carboxylic acid functional group. The presence of the nitro group enhances its chemical reactivity and potential biological interactions.

Enzyme Inhibition

Research has indicated that this compound exhibits moderate inhibitory activity against specific enzymes, notably chymase . Chymase is involved in various biological processes, including inflammation and allergic reactions. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential as a lead molecule for developing more potent chymase inhibitors.

Potential Therapeutic Applications

The compound's unique structure allows for modifications that could lead to derivatives with enhanced biological activity. These derivatives may find applications in:

  • Antimicrobial Agents : The ability to inhibit enzyme activity may contribute to developing new antimicrobial compounds.
  • Anti-Cancer Drugs : Preliminary investigations suggest that it might modulate receptor functions relevant for cancer therapies.

Research Findings

Several studies have explored the biological implications of this compound, focusing on its interactions with proteins and enzymes. Notably, it has been utilized in proteomics research to study protein-protein interactions, which are crucial for understanding cellular processes and drug design .

Case Studies

  • Chymase Inhibition Study :
    • Objective : To evaluate the inhibitory effects of this compound on chymase.
    • Findings : Moderate inhibition was observed, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity Assessment :
    • Objective : Investigate the compound's effect on cancer cell lines.
    • Findings : While specific IC₅₀ values were not detailed for this compound, related studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
1-(4-Nitrophenyl)piperidine-3-carboxylic acidSimilar piperidine structure with para-nitro substitutionPotentially similar enzymatic interactions
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acidContains a carbamoyl group alongside nitro substitutionMay exhibit different pharmacological profiles
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acidSulfonyl group addition alters reactivityEnhanced solubility and bioavailability

This table illustrates how variations in substitution patterns can influence biological activities, emphasizing the importance of structural modifications in drug development.

Properties

IUPAC Name

1-(2-nitrophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIMOSUXMPINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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